7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine
Overview
Description
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine is a heterocyclic compound with a unique structure that incorporates sulfur and nitrogen atoms within its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acenaphthenequinone with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions often require a base and are conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions that may have biological relevance.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. In materials science, its electronic properties are exploited to develop devices with enhanced performance.
Comparison with Similar Compounds
- Acenaphtho[1,2-d]thiazol-8-amine
- 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Comparison: 7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine is unique due to the presence of both sulfur and nitrogen atoms within its fused ring system, which imparts distinct electronic and steric properties. Compared to acenaphtho[1,2-d]thiazol-8-amine, it has an additional nitrogen atom, which can influence its reactivity and interaction with other molecules. The compound 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one, on the other hand, lacks the sulfur and nitrogen atoms, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
acenaphthyleno[1,2-d][1,3]thiazol-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2S/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)16-13/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGQPCGXMIJQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225924 | |
Record name | Acenaphtho(1,2-d)thiazol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-68-6 | |
Record name | Acenaphtho(1,2-d)thiazol-8-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acenaphtho(1,2-d)thiazol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACENAPHTHO(1,2-D)THIAZOL-8-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5P9QGJ3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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